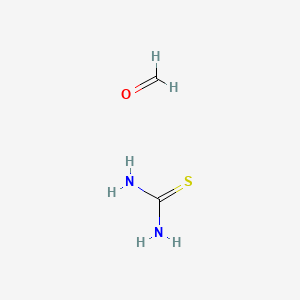

Formaldehyde;thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Formaldehyde;thiourea is a resinous polymer synthesized by the condensation of thiourea and formaldehyde. It is widely used in various industrial applications due to its unique properties, such as high thermal stability, chemical resistance, and adhesive strength . This compound resins are commonly used in molding powders, adhesives, and textile and paper finishing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Formaldehyde;thiourea is synthesized through the condensation reaction of thiourea and formaldehyde in an acidic medium . The reaction typically involves the following steps:

Mixing: Thiourea and formaldehyde are mixed in a specific molar ratio.

Acidification: An acidic catalyst, such as hydrochloric acid, is added to the mixture to initiate the condensation reaction.

Heating: The mixture is heated to a specific temperature to facilitate the reaction.

Polymerization: The reaction mixture is allowed to polymerize, forming the thiourea formaldehyde resin.

Industrial Production Methods

In industrial settings, the production of thiourea formaldehyde resins involves large-scale reactors where the reactants are continuously fed and the reaction conditions are carefully controlled to ensure consistent product quality . The process may also include additional steps such as purification and drying to obtain the final resin product.

Analyse Des Réactions Chimiques

Types of Reactions

Formaldehyde;thiourea undergoes various chemical reactions, including:

Condensation: The primary reaction for the formation of the resin.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Substitution: The resin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for thiourea formaldehyde.

Acidic Catalysts: Hydrochloric acid and sulfuric acid are used as catalysts in the condensation reaction.

Major Products

Sulfoxides and Sulfones: Formed during oxidation reactions.

Substituted Resins: Formed during substitution reactions, where functional groups in the resin are replaced by other groups.

Applications De Recherche Scientifique

Environmental Applications

1.1 Heavy Metal Stabilization

One of the significant applications of water-soluble thiourea-formaldehyde (WTF) resins is in the stabilization and solidification of heavy metals in contaminated soils and municipal solid waste incineration (MSWI) fly ash. Research indicates that these resins can effectively immobilize heavy metals such as copper, achieving stabilization rates between 84.7% to 97.9% .

Case Study: Stabilization of MSWI Fly Ash

- Resin Composition : The resin was synthesized with a formaldehyde/thiourea mole ratio of 2.5:1.

- Synthesis Conditions : Hydroxymethylation at pH 7.0-8.0 and 60 °C for 30 minutes followed by condensation at pH 4.5-5.0 and 80 °C.

- Results : The resin demonstrated significant effectiveness in immobilizing heavy metals, making it a promising material for environmental remediation .

Materials Engineering

2.1 Adsorption Applications

Thiourea-formaldehyde resins have been utilized for the adsorption of metal ions from aqueous solutions, particularly silver ions. The solid thiourea-formaldehyde microspheres exhibit high specific surface areas and enhanced adsorption capacities due to their unique morphology.

| Molar Ratio (Thiourea:Formaldehyde) | Specific Surface Area (m²/g) | Maximum Adsorption Capacity (mmol/g) |

|---|---|---|

| 1:0.5 | 7.46 | 10.92 |

| 1:1 | 14.18 | 12.45 |

| 1:2 | 16.15 | 15.67 |

| 1:4 | 18.98 | 18.17 |

The adsorption process follows the Langmuir model, indicating a strong interaction between the resin and silver ions .

Textile Industry

3.1 Flame Retardant Finishes

In the textile industry, thiourea-formaldehyde resins are employed to impart flame retardant properties to fabrics, particularly nylon. These compositions provide durable finishes that enhance fire resistance without compromising fabric flexibility.

Case Study: Treatment of Nylon Fabrics

- Resin Composition : A urea-thiourea formaldehyde resin was applied to nylon netting.

- Performance Metrics :

- Flame Resistance : Effective flame retardancy achieved with at least 10% thiourea content.

- Durability : Resins showed good storage stability and were free from dusting when applied correctly.

- Application Method : The resin was used in textile treating baths, ensuring even distribution on the fabric surface .

Chemical Properties and Reactions

The reaction kinetics between thiourea and formaldehyde are notably rapid compared to other similar compounds like urea . This rapid reactivity is advantageous in various applications where quick curing or bonding is required.

Mécanisme D'action

The mechanism of action of thiourea formaldehyde involves its ability to form strong covalent bonds with various substrates. This property makes it an effective adhesive and cross-linking agent. The molecular targets and pathways involved in its action include:

Comparaison Avec Des Composés Similaires

Formaldehyde;thiourea can be compared with other similar compounds, such as:

Urea Formaldehyde: Similar in structure but contains urea instead of thiourea.

Melamine Formaldehyde: Contains melamine instead of thiourea.

Uniqueness

This compound is unique due to its sulfur content, which imparts specific properties such as enhanced chemical resistance and thermal stability compared to urea formaldehyde and melamine formaldehyde resins .

List of Similar Compounds

- Urea Formaldehyde

- Melamine Formaldehyde

- Phenol Formaldehyde : Another formaldehyde-based resin known for its high mechanical strength and thermal stability .

Propriétés

Numéro CAS |

25104-08-9 |

|---|---|

Formule moléculaire |

C2H6N2OS |

Poids moléculaire |

106.15 g/mol |

Nom IUPAC |

formaldehyde;thiourea |

InChI |

InChI=1S/CH4N2S.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 |

Clé InChI |

ZNNYSTVISUQHIF-UHFFFAOYSA-N |

SMILES canonique |

C=O.C(=S)(N)N |

Numéros CAS associés |

25104-08-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.